Vintoperol

Description

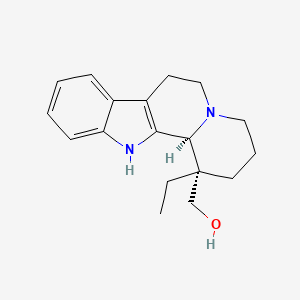

Structure

3D Structure

Properties

IUPAC Name |

[(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-18(12-21)9-5-10-20-11-8-14-13-6-3-4-7-15(13)19-16(14)17(18)20/h3-4,6-7,17,19,21H,2,5,8-12H2,1H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRBRZLECKMEBD-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN2C1C3=C(CC2)C4=CC=CC=C4N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN2[C@@H]1C3=C(CC2)C4=CC=CC=C4N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030624 | |

| Record name | Vintoperol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106498-99-1 | |

| Record name | Vintoperol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106498-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vintoperol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106498991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vintoperol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINTOPEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS7C3GTW01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vintoperol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol is a synthetic compound with significant potential in cardiovascular research and therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted biological activities. This compound exhibits potent antiplatelet and vasodilatory effects, positioning it as a promising candidate for the development of novel antithrombotic and antihypertensive agents. This document details the current understanding of its mechanism of action, including its role as a voltage-gated calcium channel blocker, an alpha-adrenergic receptor antagonist, and a modulator of nitric oxide signaling. Detailed experimental protocols for assessing its biological activities are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O | [1] |

| Molecular Weight | 284.4 g/mol | [1] |

| CAS Number | 106498-99-1 | [1] |

| IUPAC Name | [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol | [1] |

| Boiling Point | 446.8 °C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | |

| Synonyms | RGH-2981, RT-3003 |

Biological Activity and Mechanism of Action

This compound demonstrates a range of biological activities, primarily centered on the cardiovascular system. Its key effects include the inhibition of platelet aggregation and vasodilation. These effects are attributed to its ability to interact with multiple molecular targets.

Antiplatelet Activity

This compound is a potent inhibitor of platelet aggregation induced by key agonists such as collagen and adenosine diphosphate (ADP). This inhibitory action is crucial for its potential as an antithrombotic agent. The underlying mechanisms for this activity are believed to involve:

-

Alpha-Adrenergic Receptor Antagonism: this compound acts as an antagonist at alpha-adrenergic receptors. The activation of these receptors on platelets by agonists like epinephrine can potentiate platelet aggregation. By blocking these receptors, this compound can attenuate this pro-aggregatory signaling.

-

Voltage-Gated Calcium Channel Blockade: this compound functions as a voltage-gated calcium channel blocker. An increase in intracellular calcium is a critical step in platelet activation and aggregation. By inhibiting calcium influx, this compound can disrupt the downstream signaling cascades that lead to platelet activation, granule release, and conformational changes in integrin receptors necessary for aggregation.

Vasodilatory Effects

This compound induces vasodilation, a key factor in its potential antihypertensive effects. This relaxation of blood vessels is primarily mediated by the release of endothelium-derived nitric oxide (NO). The precise mechanism by which this compound stimulates NO release is an area of ongoing research, but it is likely linked to its effects on intracellular calcium concentrations within endothelial cells and its interaction with adrenergic signaling pathways that modulate endothelial function.

Signaling Pathways

The biological effects of this compound are a result of its modulation of specific intracellular signaling pathways.

Inhibition of Platelet Aggregation

The following diagram illustrates the proposed signaling pathway for this compound's antiplatelet action.

References

Vintoperol: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol (also known as RGH-2981 or RT-3003) is a synthetic indolo[2,3-a]quinolizine derivative developed by the Hungarian pharmaceutical company Gedeon Richter Plc. It was investigated for its potential as a vasoactive agent, exhibiting activity as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist. Despite its promising pharmacological profile, the global research and development of this compound have been discontinued. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and core pharmacological characteristics of this compound, with a focus on the underlying scientific data and experimental methodologies.

Discovery and Background

The development of this compound emerged from Gedeon Richter's long-standing research into vasoactive compounds derived from the indole alkaloid scaffold. This research program began with the industrial-scale extraction of vincamine from the leaves of the Lesser Periwinkle (Vinca minor). Vincamine and its synthetic derivative, vinpocetine, were successfully developed as therapeutic agents for cerebrovascular disorders. This lineage of research into compounds with an indole skeleton likely paved the way for the synthetic exploration of novel derivatives, leading to the creation of this compound.

While the specific individuals and the exact timeline of this compound's discovery are not extensively documented in publicly available literature, its development is attributed to the scientists at Gedeon Richter Plc. The compound was identified as a promising candidate for cardiovascular applications due to its dual mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | [(1S,12bS)-1-ethyl-3,4,6,7,12,12b-hexahydro-2H-indolo[2,3-a]quinolizin-1-yl]methanol | |

| Molecular Formula | C₁₈H₂₄N₂O | |

| Molecular Weight | 284.4 g/mol | |

| CAS Number | 106498-99-1 | |

| Synonyms | RGH-2981, RT-3003 | |

| Appearance | Not specified in available literature. | |

| Solubility | Not specified in available literature. |

Synthesis Pathway

The precise, step-by-step synthesis of this compound is not explicitly detailed in peer-reviewed scientific journals. However, a European Patent (EP0202774A2) filed by Gedeon Richter describes a general method for the synthesis of 1,12b-disubstituted octahydroindolo[2,3-a]quinolizine derivatives, which encompasses the core structure of this compound.[1]

The patented synthetic strategy involves the condensation and subsequent cyclization of a tryptamine derivative with a suitably substituted ketone. This general approach allows for the introduction of various substituents at the 1 and 12b positions of the indolo[2,3-a]quinolizine scaffold. The patent also outlines methods for the resolution of racemic mixtures to obtain specific stereoisomers, which is crucial for the biological activity of many chiral compounds.

A logical retrosynthetic analysis based on the patented methodology is depicted in the following diagram:

Caption: Retrosynthetic analysis of this compound based on patented methods.

General Experimental Protocol for the Synthesis of the Indolo[2,3-a]quinolizine Core

The following is a generalized experimental protocol based on the information provided in patent EP0202774A2 for the synthesis of the core scaffold. Please note that this is not the specific protocol for this compound and would require significant adaptation and optimization.

Reaction: Condensation and cyclization of a tryptamine derivative with a substituted ketone.

Materials:

-

Tryptamine derivative

-

Substituted ketone

-

Inert organic solvent (e.g., toluene, xylene)

-

Acid or base catalyst (if required)

Procedure:

-

Dissolve the tryptamine derivative and the substituted ketone in an inert organic solvent in a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the indolo[2,3-a]quinolizine derivative.

Note: The patent also describes the possibility of isolating the intermediate formed after the initial condensation and then performing the cyclization in a separate step.

Pharmacological Activity

This compound's primary pharmacological activities are as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist. This dual mechanism of action suggests its potential for vasodilation and other cardiovascular effects.

Experimental Protocols for Pharmacological Assays

Detailed experimental protocols for the specific assays used by Gedeon Richter in the preclinical evaluation of this compound are not publicly available. However, standard in vitro assays for characterizing VDCC blockers and α-adrenergic receptor antagonists are well-established in the scientific literature. The following are representative protocols.

4.1.1. Voltage-Gated Calcium Channel (VDCC) Blocker Assay (In Vitro)

A common method to assess VDCC blockade is to measure the inhibition of depolarization-induced calcium influx in a suitable cell line (e.g., HEK293 cells stably expressing a specific VDCC subtype).

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., by adding a high concentration of potassium chloride) opens VDCCs, leading to an influx of calcium and an increase in fluorescence. A VDCC blocker will inhibit this fluorescence increase.

Generalized Protocol:

-

Cell Culture: Plate cells in a multi-well plate and culture until they reach a suitable confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Depolarization and Signal Detection: Induce depolarization by adding a high-potassium solution and simultaneously measure the fluorescence signal using a plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal compared to control wells without the compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then calculated.

4.1.2. α-Adrenergic Receptor Antagonist Assay (In Vitro)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand that has a known high affinity for the α-adrenergic receptor.

Generalized Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line or tissue expressing the α-adrenergic receptor subtype of interest.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors or [³H]-yohimbine for α₂ receptors) and varying concentrations of this compound.

-

Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the bound and free radioligand by filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of this compound. The data is used to calculate the Ki (inhibitory constant), which represents the affinity of the compound for the receptor.

Quantitative Pharmacological Data

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by an α-adrenergic receptor antagonist and a typical experimental workflow for its characterization.

Caption: α-Adrenergic receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a noteworthy effort in the synthetic development of vasoactive agents based on the indolo[2,3-a]quinolizine scaffold by Gedeon Richter Plc. While the discontinuation of its development program limits the availability of comprehensive data, the existing patent literature provides valuable insights into its general synthesis. The compound's dual mechanism of action as a VDCC blocker and an α-adrenergic receptor antagonist highlights a rational drug design approach for cardiovascular therapeutics. This technical guide consolidates the available information to serve as a resource for researchers interested in the medicinal chemistry of indole alkaloids and the development of novel cardiovascular agents. Further disclosure of preclinical data would be necessary for a complete understanding of this compound's pharmacological profile and the reasons for its discontinuation.

References

Vintoperol: A Technical Guide on its Function as a Calcium Channel Blocker and Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vintoperol is an investigational compound, developed by Chemical Works of Gedeon Richter Plc, with a dual mechanism of action as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist[1]. Although its development has been discontinued, preclinical studies have elucidated its effects as a vasodilator, involving both direct actions on vascular smooth muscle and indirect, endothelium-dependent pathways. This guide provides a technical overview of this compound's known mechanisms, summarizes available quantitative data from preclinical models, details experimental protocols used in its characterization, and visualizes its proposed signaling pathways.

Core Mechanisms of Action

This compound's pharmacological profile is defined by its activity at two key targets involved in the regulation of vascular tone.

Voltage-Gated Calcium Channel (VDCC) Blockade

As a VDCC blocker, this compound is presumed to inhibit the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells[1]. This action is central to its vasodilatory effect. Voltage-gated calcium channels, particularly the L-type, are crucial for the initiation and maintenance of smooth muscle contraction[2][3]. By blocking these channels, this compound reduces the intracellular Ca²⁺ concentration available to bind with calmodulin. This, in turn, decreases the activation of myosin light-chain kinase (MLCK) and leads to smooth muscle relaxation and vasodilation[4]. This mechanism is a cornerstone of therapy for conditions like hypertension and angina.

α-Adrenergic Receptor Antagonism

In addition to calcium channel blockade, this compound acts as an α-adrenergic receptor antagonist. Alpha-1 adrenergic receptors, located on vascular smooth muscle, are activated by catecholamines such as norepinephrine, leading to vasoconstriction. By competitively blocking these receptors, this compound inhibits this sympathetic-mediated vasoconstriction, contributing to a reduction in peripheral vascular resistance and a decrease in blood pressure.

Endothelium-Dependent Vasodilation

Interestingly, the vasodilatory action of this compound is not solely dependent on direct blockade of channels and receptors on smooth muscle cells. Preclinical research has demonstrated that a significant portion of its effect is mediated by the vascular endothelium. Studies have shown that the relaxation induced by this compound is substantially diminished in the absence of a functional endothelium. This effect is attributed to the release of endothelium-derived nitric oxide (NO). This compound likely stimulates endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to the adjacent smooth muscle cells, activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and ultimately causes vasodilation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in in vivo and in vitro preclinical models. The data is derived from studies investigating its vasodilatory properties.

Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | Treatment Group | Dose | Mean Change | Significance (p-value) |

| Femoral Blood Flow | This compound (Control) | 0.3 mg/kg/min | +47% ± 4% | < 0.05 |

| This compound (De-endothelialized) | 0.3 mg/kg/min | +18% ± 5% | < 0.05 | |

| This compound + Methylene Blue | 0.3 mg/kg/min + 10 mg/kg | +24% ± 4% | < 0.05 |

Data represents the percentage increase in blood flow following intra-arterial administration of this compound. Data sourced from.

Table 2: In Vitro Vascular Relaxation Effects of this compound on Isolated Rat Pulmonary Artery

| Parameter | Treatment Group | This compound Concentration | Mean Relaxation | Significance (p-value) |

| Vascular Ring Relaxation | Control (Intact Endothelium) | 10⁻⁴ M | 56% ± 5% | < 0.05 |

| De-endothelialized | 10⁻⁴ M | 21% ± 4% | < 0.05 |

Data represents the percentage of relaxation of pre-contracted vascular segments. Data sourced from.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the vasodilatory effects of this compound, based on published literature.

In Vivo Measurement of Femoral Blood Flow in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Surgical Preparation: The femoral artery is surgically exposed and cannulated for intra-arterial drug administration and blood flow measurement.

-

Drug Administration: this compound is administered as a continuous intra-arterial infusion at doses of 0.01, 0.1, and 0.3 mg/kg/min for a duration of 10 minutes each.

-

Endothelial Disruption (De-endothelialization): In a subset of animals, the vascular endothelium is disrupted by a 5-minute infusion of saponin (0.5 mg/ml) into the femoral artery.

-

Inhibition of Nitric Oxide Pathway: In another group, the NO pathway inhibitor, methylene blue (10 mg/kg), is administered to assess the contribution of NO to vasodilation.

-

Data Acquisition: Femoral blood flow is continuously monitored using a suitable flow probe, and the percentage change from baseline is calculated.

Ex Vivo Measurement of Vascular Relaxation in Isolated Rat Arterial Rings

-

Tissue Preparation: Thoracic aorta, vena cava, and pulmonary arteries are harvested from rats. The vessels are cleaned of adherent tissue and cut into rings approximately 2-3 mm in length.

-

Mounting: The arterial rings are mounted in an organ bath or wire myograph system containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Endothelial Removal: For de-endothelialized preparations, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings.

-

Experimental Procedure:

-

The rings are allowed to equilibrate under a resting tension.

-

The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl).

-

The rings are pre-contracted with a vasoconstrictor agent like phenylephrine to a stable plateau.

-

This compound (10⁻⁴ M) is added to the bath to induce relaxation.

-

-

Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tension.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the proposed mechanisms and experimental procedures related to this compound.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: Experimental workflow for ex vivo vasodilation studies.

Conclusion

This compound is a compound with a multifaceted mechanism for inducing vasodilation, involving direct antagonism of α1-adrenergic receptors and voltage-gated calcium channels, as well as an indirect, endothelium-dependent pathway mediated by nitric oxide. While the clinical development of this compound has been discontinued, the available preclinical data provides valuable insights into its pharmacological profile. The dual-action and endothelium-dependent effects highlight the complexity of its interaction with the vascular system and offer a case study for the development of novel cardiovascular agents. Further research, should it be pursued, would be necessary to fully delineate its binding kinetics, subtype selectivity, and potential therapeutic applications.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Vintoperol: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Vintoperol (also known as RT-3003) is a discontinued cardiovascular drug candidate developed by the Hungarian pharmaceutical company Gedeon Richter Plc.[1] Its chemical name is (-)-1beta-ethyl-1alpha-hydroxymethyl-1,2,3,4,6,7, 12balpha-octahydroindolo[2,3-a]quinolizine.[1] This technical guide provides a comprehensive overview of the available pharmacological information on this compound, compiled from existing public data.

Executive Summary

This compound was investigated for the treatment of cardiovascular diseases.[1] Its primary mechanism of action is understood to be a combination of voltage-gated calcium channel (VDCC) blocking and α-adrenergic receptor antagonism.[1] Despite its initial development, the global research and development of this compound have been discontinued.[1] Publicly available data on its detailed pharmacological and pharmacokinetic properties, as well as the specific reasons for its discontinuation, are limited.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two key pathways involved in cardiovascular regulation:

-

Voltage-Gated Calcium Channel (VDCC) Blockade: this compound acts as a blocker of VDCCs. By inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells, it is expected to induce vasodilation and potentially modulate cardiac contractility and heart rate.

-

α-Adrenergic Receptor Antagonism: The compound also functions as an antagonist of α-adrenergic receptors. This action would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, further contributing to vasodilation and a reduction in blood pressure.

Additionally, preclinical studies have suggested that the vasodilating effects of this compound are mediated by the release of endothelium-derived nitric oxide, a key signaling molecule in promoting vasodilation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by this compound's dual mechanism of action.

Pharmacological Data

Table 1: In Vitro Pharmacology

| Target | Assay Type | Species | IC50 | Ki | EC50 |

| Voltage-Gated Calcium Channels | Data not available | Data not available | Data not available | Data not available | Data not available |

| α-Adrenergic Receptors | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters

| Species | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are scarce in published literature. The following represents a generalized workflow based on the available information suggesting both in vivo and in vitro studies were conducted.

In Vivo Vasodilation Studies (Canine and Murine Models)

One available study provides some insight into the in vivo and in vitro experimental designs used to assess this compound's vasodilatory effects.

References

Vintoperol's Effect on the Vascular Endothelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Vintoperol on the vascular endothelium. The information presented herein is a synthesis of available preclinical data, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies described in the scientific literature.

Core Mechanism of Action

This compound elicits a vasodilatory response that is significantly dependent on the presence of a functional vascular endothelium.[1] The primary mechanism involves the release of endothelium-derived nitric oxide (NO).[1] Additionally, this compound is classified as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist, which may contribute to its overall vascular effects.[2]

Endothelium-Dependent Vasodilation

-

Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the endothelium-dependent effects of this compound.

Table 1: Effect of this compound on Femoral Blood Flow in Anesthetized Dogs [1]

| Condition | This compound Dose (intra-arterial) | Mean Increase in Blood Flow (%) | p-value |

| Control (Intact Endothelium) | 0.3 mg/kg/min | 47 ± 4 | < 0.05 |

| De-endothelialized | 0.3 mg/kg/min | 18 ± 5 | < 0.05 |

| Methylene Blue Pre-treatment | 0.3 mg/kg/min | 24 ± 4 | < 0.05 |

Table 2: Effect of this compound on Precontracted Isolated Rat Pulmonary Artery Rings [1]

| Condition | This compound Concentration (in vitro) | Mean Relaxation (%) | p-value |

| Control (Intact Endothelium) | 10⁻⁴ M | 56 ± 5 | < 0.05 |

| De-endothelialized | 10⁻⁴ M | 21 ± 4 | < 0.05 |

Table 3: Effect of Inhibitors on this compound-Induced Relaxation of Vascular Rings

| Inhibitor | Concentration | Level of Inhibition (%) |

| Gossypol | 2 x 10⁻⁵ M | 50-100 |

| Methylene Blue | 5 x 10⁻⁵ M | 50-100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Studies in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Vascular Bed: Femoral vascular bed.

-

Drug Administration: this compound was administered intra-arterially at doses of 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes.

-

Endothelium Removal: De-endothelialization was achieved by administering saponin (0.5 mg/ml for 5 minutes).

-

Inhibition Studies: Methylene blue (10 mg/kg) was administered to inhibit guanylate cyclase.

-

Measurements: Blood flow in the femoral artery was measured to determine the vasodilatory effect.

In Vitro Studies on Isolated Rat Vascular Rings

-

Tissue Preparation: Isolated rings from the rat pulmonary artery, vena cava, and thoracic aorta were used.

-

Drug Application: this compound was added to the in vitro bath at a concentration of 10⁻⁴ M.

-

Endothelium Removal: Mechanical removal of the endothelium was performed.

-

Precontraction: Vascular rings were precontracted to induce a stable tone before the addition of this compound.

-

Inhibition Studies: Gossypol (2 x 10⁻⁵ M) or methylene blue (5 x 10⁻⁵ M) were used to inhibit nitric oxide synthase and guanylate cyclase, respectively.

-

Measurements: The relaxation of the precontracted segments was measured to quantify the vasodilatory effect.

Signaling Pathways

Endothelium-Dependent Vasodilation Pathway

The primary mechanism of this compound-induced vasodilation is mediated by the release of nitric oxide from the vascular endothelium. This compound stimulates the endothelial cells, leading to the activation of nitric oxide synthase (NOS). NOS then produces nitric oxide, which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to a decrease in intracellular calcium and subsequent smooth muscle relaxation, resulting in vasodilation.

Caption: this compound-induced nitric oxide signaling pathway in the vascular endothelium.

Experimental Workflow for In Vitro Vascular Ring Assay

The following diagram illustrates the workflow for assessing the vasoactive properties of this compound using isolated vascular rings.

Caption: Workflow for in vitro assessment of this compound's vasodilatory effect.

References

In-Vitro Profile of Vintoperol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological properties of Vintoperol, a compound with demonstrated effects on platelet aggregation and vasodilation. The information is compiled from preclinical studies to support further research and development.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation in in-vitro settings. The primary mechanism appears to be the interference with collagen-induced platelet activation.

Quantitative Data

| Agonist | Oral Dose in Mice | Inhibition of Aggregation |

| Collagen | 30 mg/kg | 15% |

| ADP | 30 mg/kg | 33% |

| ADP/epinephrine | 30 mg/kg | 37% |

Table 1: In-vivo inhibition of platelet aggregation in mice after oral administration of this compound.[1]

Experimental Protocol: In-Vitro Platelet Aggregation Assay

This protocol is a generalized procedure for assessing the anti-platelet activity of this compound using light transmission aggregometry (LTA).

1.2.1. Materials:

-

This compound

-

Collagen (agonist)

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from test species

-

Saline solution

-

Aggregometer

1.2.2. Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Assay:

-

Pipette a defined volume of PRP into a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Add the collagen agonist to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

-

Signaling Pathway: Inhibition of Platelet Aggregation

The precise molecular mechanism by which this compound inhibits platelet aggregation has not been fully elucidated. It is known to interfere with collagen-induced aggregation[1]. A possible, though unconfirmed, mechanism could involve the modulation of downstream signaling pathways following collagen receptor activation, such as the thromboxane A2 synthesis pathway or the PI3K/Akt pathway. Further research is required to identify the specific molecular targets of this compound in platelets.

Figure 1. Hypothetical signaling pathway for this compound's inhibition of platelet aggregation.

Endothelium-Dependent Vasodilation

This compound induces vasodilation through an endothelium-dependent mechanism involving the release of nitric oxide (NO)[2].

Quantitative Data

In-vitro studies on isolated rat pulmonary artery rings have demonstrated the vasodilatory effect of this compound. The relaxation is significantly reduced in the absence of a functional endothelium.

| Condition | This compound Concentration | Relaxation of Pre-contracted Segments |

| Control (with Endothelium) | 10⁻⁴ M | 56 ± 5% |

| De-endothelialized | 10⁻⁴ M | 21 ± 4% |

Table 2: Effect of this compound on the relaxation of isolated rat pulmonary artery rings.

Experimental Protocol: In-Vitro Vasorelaxation Assay (Rat Aortic Rings)

This protocol outlines a method for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

2.2.1. Materials:

-

This compound

-

Phenylephrine (or other vasoconstrictor)

-

Acetylcholine

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

2.2.2. Procedure:

-

Aortic Ring Preparation:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Connect the rings to isometric force transducers to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess the integrity of the endothelium. A relaxation of >70% indicates a functional endothelium.

-

-

Assay:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings again with phenylephrine.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve to determine the potency of this compound.

-

Signaling Pathway: Endothelium-Dependent Vasodilation

This compound stimulates endothelial cells to produce nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and ultimately results in smooth muscle relaxation and vasodilation.

Figure 2. This compound's signaling pathway for endothelium-dependent vasodilation.

Summary and Future Directions

The in-vitro data currently available suggest that this compound possesses dual therapeutic potential as an anti-platelet and vasodilatory agent. Its mechanism of vasodilation is well-characterized and involves the canonical NO-cGMP pathway. However, the precise molecular target and a detailed quantitative profile of its anti-platelet activity require further investigation. Future studies should focus on determining the IC50 values for platelet aggregation inhibition and identifying the specific signaling molecules within the platelet that this compound interacts with. Such data will be crucial for the continued development and potential clinical application of this compound.

References

Vintoperol: A Toxicological Profile of a Discontinued Pharmaceutical Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vintoperol (also known as RT-3003) is a pharmaceutical agent whose development was discontinued due to toxic side effects. As a result, comprehensive and publicly available toxicological data, including specific quantitative values (e.g., LD50, NOAEL) and detailed experimental protocols, are scarce. This guide synthesizes the limited available information and provides a framework for understanding the potential toxicological profile of this compound based on its known pharmacological classification. The data presented in the tables and the specific pathways in the diagrams are illustrative examples based on typical findings for compounds with similar mechanisms of action and are not based on published data for this compound unless otherwise cited.

Introduction

This compound is a vasoactive compound originally developed by the chemical works of Gedeon Richter Plc.[1] Its development was halted due to undisclosed toxic side effects, preventing its use in clinical practice.[1] Understanding the potential toxicological profile of discontinued drugs like this compound is crucial for the broader scientific community to learn from past research and inform future drug development.

Pharmacological Classification and Mechanism of Action

This compound is classified as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Its vasodilating effects are believed to be mediated by the release of endothelium-derived nitric oxide. This dual mechanism of action, while potentially therapeutic for cardiovascular diseases, also presents a complex profile for toxicological assessment.

Hypothetical Toxicological Data Summary

Due to the absence of specific public data for this compound, the following tables present hypothetical toxicological data based on general knowledge of compounds with similar mechanisms of action. These tables are for illustrative purposes only.

Table 1: Hypothetical Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral | 150 | Sedation, ataxia, respiratory distress |

| Mouse | Intravenous | 15 | Cardiac arrhythmias, hypotension, mortality |

| Rat | Oral | 200 | Lethargy, piloerection, decreased body temperature |

| Rat | Intravenous | 20 | Severe hypotension, convulsions, mortality |

Table 2: Hypothetical Sub-chronic Toxicity Findings (90-day study in Rats)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Control) | No adverse effects observed. | - |

| 10 | Mild sedation, reversible upon cessation of treatment. | 10 |

| 30 | Increased liver enzymes (ALT, AST), mild hepatocellular hypertrophy. | - |

| 100 | Significant hepatotoxicity, cardiac fibrosis, and mortality. | - |

Table 3: Hypothetical Genotoxicity and Reproductive Toxicity Profile

| Assay | Result |

| Ames Test (Bacterial Reverse Mutation) | Negative |

| In vitro Chromosomal Aberration Assay | Positive at high concentrations |

| In vivo Micronucleus Test (Rodent) | Positive |

| Fertility and Early Embryonic Development | Adverse effects on implantation at maternally toxic doses |

| Embryo-fetal Development | Teratogenic effects observed in rats |

Potential Signaling Pathways Involved in this compound's Action and Toxicity

Based on its classification, this compound likely interacts with signaling pathways regulated by calcium influx and adrenergic signaling. The diagrams below illustrate these potential interactions.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following outlines standard methodologies for the types of toxicological studies that would have been conducted.

Acute Toxicity Study (Illustrative Protocol based on OECD Guideline 423)

-

Test Species: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle. Access to standard laboratory diet and water ad libitum.

-

Dose Administration: A single oral dose of this compound administered via gavage. A starting dose is selected based on available data, followed by a stepwise procedure with subsequent animals receiving a higher or lower dose depending on the outcome.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 is estimated, and a full description of toxic effects is recorded.

Sub-chronic Toxicity Study (Illustrative Protocol based on OECD Guideline 408)

-

Test Species: Rats (e.g., Wistar), both sexes.

-

Dose Administration: this compound administered daily via the intended clinical route (e.g., oral gavage) for 90 days at three or more dose levels, plus a control group.

-

In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmoscopy, and functional observational battery.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at termination.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

-

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

In Vitro Chromosomal Aberration Test (Illustrative Protocol based on OECD Guideline 473)

-

Cell System: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Test Substance Preparation: this compound is dissolved in a suitable solvent and added to the cell cultures at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

Treatment and Harvesting: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9. Cells are harvested at a predetermined time after the start of treatment.

-

Metaphase Analysis: Chromosome preparations are made, and metaphase cells are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Endpoint: The frequency of cells with structural chromosomal aberrations is determined and compared to concurrent solvent and positive controls.

Conclusion

The discontinuation of this compound due to toxic side effects underscores the critical importance of comprehensive toxicological evaluation in drug development. While specific data on this compound remains largely in the private domain of its original developer, its pharmacological profile as a VDCC blocker and α-adrenergic antagonist provides a basis for understanding its potential toxicities. The illustrative data and protocols presented in this guide serve as a framework for researchers and drug development professionals to consider the multifaceted nature of toxicological assessment for compounds with dual mechanisms of action. Further investigation into the specific toxicities of this compound, should the data become publicly available, would be a valuable contribution to the field of toxicology.

References

Methodological & Application

Vintoperol: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol, also known as RT-3003, is a synthetic compound derived from vincamine.[1] It functions as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist.[1] Research has indicated that its vasodilatory effects are mediated through the release of endothelium-derived nitric oxide, suggesting an interaction with the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2] These characteristics make this compound a compound of interest for investigations in cardiovascular research and other fields where these pathways are relevant.

These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, including methods for assessing its cytotoxic effects and a generalized protocol for evaluating its activity based on its known mechanisms of action.

Data Presentation

Table 1: this compound Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O | [3] |

| Molecular Weight | 284.4 g/mol | [3] |

| Synonyms | RT-3003, RGH-2981 | |

| Known In Vitro Concentration | 100 µM (on isolated rat pulmonary artery) |

Table 2: Suggested Concentration Ranges for Cell Culture Experiments

| Assay Type | Suggested Starting Concentration Range | Notes |

| Cytotoxicity (e.g., MTT, LDH) | 1 µM - 200 µM | A broad range is recommended for initial screening to determine the IC50. |

| Functional Assays (e.g., Calcium Imaging, cGMP measurement) | 10 µM - 100 µM | Based on the concentration used in isolated tissue experiments. |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Background: Due to the likely poor aqueous solubility of this compound, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended. It is crucial to maintain a low final concentration of the solvent in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable serological pipettes and pipette tips

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.844 mg of this compound (Molecular Weight = 284.4 g/mol ).

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile polypropylene tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock concentration. For a 10 mM stock from 2.844 mg of this compound, add 1 mL of DMSO.

-

-

Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol for Determining this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Background: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cells of interest (e.g., endothelial cells, smooth muscle cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. For example, prepare 2X working solutions to be added to the wells.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software.

-

Generalized Protocol for Assessing this compound's Functional Effects (Calcium Imaging)

Objective: To assess the effect of this compound on intracellular calcium levels in response to a stimulus.

Background: As a voltage-gated calcium channel blocker, this compound is expected to inhibit the influx of calcium into cells upon depolarization. This can be visualized using calcium-sensitive fluorescent dyes.

Materials:

-

Cells expressing voltage-gated calcium channels

-

Calcium imaging buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

This compound stock solution

-

Depolarizing agent (e.g., high concentration of KCl)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging. Allow cells to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in calcium imaging buffer.

-

Remove the culture medium, wash the cells once with imaging buffer, and then add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C.

-

-

This compound Incubation:

-

Wash the cells twice with imaging buffer to remove excess dye.

-

Add imaging buffer containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Calcium Imaging:

-

Place the plate in the fluorescence imaging system and establish a baseline fluorescence reading.

-

Inject the depolarizing agent (e.g., KCl to a final concentration of 50 mM) to stimulate calcium influx.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity in response to the stimulus for both this compound-treated and control cells.

-

Compare the calcium response to determine the inhibitory effect of this compound.

-

Visualizations

Caption: Experimental workflow for this compound preparation and use in cell culture.

Caption: this compound's proposed mechanism of action via the NO/cGMP pathway.

References

Application Notes and Protocols for Vintoperol Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol (RGH-2981) is a novel compound with vasodilating and anti-thrombotic properties. Its mechanism of action is attributed to its function as a voltage-gated calcium channel (VDCC) blocker and an α-adrenergic receptor antagonist.[1] Furthermore, its vasodilatory effects are mediated by the release of endothelium-derived nitric oxide.[2] These characteristics make this compound a compound of interest for cardiovascular and cerebrovascular research.

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the administration of this compound in various animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and toxicity of this compound.

Data Presentation

The following tables summarize the currently available quantitative data on the in vivo effects of this compound. Due to the limited publicly available data, these tables are not exhaustive but provide a foundation for dose selection in future studies.

Table 1: In Vivo Efficacy of Orally Administered this compound in Rodent Models [1]

| Animal Model | Species | Dose (Oral) | Effect |

| Acute Pulmonary Thromboembolism | Mouse | 10 mg/kg | Increased survival rate from 9% to 60% (ADP-induced) |

| Acute Pulmonary Thromboembolism | Mouse | 10 mg/kg | Increased survival rate from 13% to 73% (collagen-induced) |

| Platelet Aggregation | Mouse | 30 mg/kg | Inhibition of collagen-induced aggregation by 15% |

| Platelet Aggregation | Mouse | 30 mg/kg | Inhibition of ADP-induced aggregation by 33% |

| Platelet Aggregation | Mouse | 30 mg/kg | Inhibition of ADP/epinephrine-induced aggregation by 37% |

| Multifactorial Thrombosis | Rat | 10 mg/kg | Significant antithrombotic effect (p < 0.01) |

Table 2: In Vivo Hemodynamic Effects of Intra-arterially Administered this compound in a Canine Model [2]

| Animal Model | Species | Dose (Intra-arterial) | Effect on Femoral Blood Flow |

| Anesthetized | Dog | 0.3 mg/kg/min | 47 +/- 4% increase under control conditions |

| Anesthetized (De-endothelialized) | Dog | 0.3 mg/kg/min | 18 +/- 5% increase |

Experimental Protocols

The following are detailed protocols for the administration of this compound via oral, intraperitoneal, and subcutaneous routes in rodent models. These protocols are based on general best practices and should be adapted to specific experimental designs.

Protocol 1: Oral Gavage Administration in Rats and Mice

Objective: To administer a precise oral dose of this compound.

Materials:

-

This compound compound

-

Appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Gavage needles (flexible or rigid with a ball tip; appropriate size for the animal)

-

Syringes

-

Animal balance

Procedure:

-

Animal Preparation:

-

Weigh the animal to accurately calculate the required dose and volume.

-

Handle the animal gently to minimize stress.

-

-

This compound Formulation:

-

Note: Specific solubility and formulation data for this compound are not publicly available. It is crucial to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation. For initial studies, suspension in an inert vehicle like 0.5% carboxymethylcellulose or dissolution in an oil-based vehicle such as corn oil can be considered.

-

Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.

-

-

Administration:

-

For rats, a common oral gavage volume is 5-10 mL/kg.

-

For mice, a common oral gavage volume is 10 mL/kg.

-

Gently restrain the animal. For rats, this can be done by holding the animal against the forearm with the head immobilized. For mice, scruffing the neck is a common method.

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the stomach, administer the this compound formulation slowly and steadily.

-

Withdraw the needle gently in the same direction it was inserted.

-

Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study protocol.

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound systemically via the peritoneal cavity.

Materials:

-

This compound compound

-

Sterile, isotonic vehicle (e.g., sterile saline, PBS)

-

Sterile syringes and needles (25-27 gauge for mice)

-

Animal balance

Procedure:

-

Animal Preparation:

-

Weigh the mouse for accurate dose calculation.

-

The maximum recommended IP injection volume for mice is 10 mL/kg.

-

-

This compound Formulation:

-

Dissolve or suspend this compound in a sterile, isotonic vehicle. Ensure the final formulation is at or near physiological pH to minimize irritation.

-

Warm the solution to room temperature to reduce the risk of hypothermia in the animal.

-

-

Administration:

-

Restrain the mouse by scruffing the neck and securing the tail.

-

Tilt the mouse's head downwards at a slight angle.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

-

Inject the this compound solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 3: Subcutaneous (SC) Injection in Rodents

Objective: To administer this compound for slower, sustained absorption.

Materials:

-

This compound compound

-

Sterile, isotonic vehicle

-

Sterile syringes and needles (25-27 gauge)

-

Animal balance

Procedure:

-

Animal Preparation:

-

Weigh the animal for accurate dose calculation.

-

Recommended SC injection volumes are typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

-

-

This compound Formulation:

-

Prepare a sterile solution or suspension of this compound as described for IP injection.

-

-

Administration:

-

Gently restrain the animal.

-

Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent".

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Gently aspirate to check for blood. If blood appears, withdraw the needle and re-insert in a different location.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the area to aid in dispersal of the solution.

-

Return the animal to its cage and monitor for any signs of irritation or adverse effects at the injection site.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through a multi-target mechanism. As a voltage-gated calcium channel (VDCC) blocker, it inhibits the influx of calcium into vascular smooth muscle cells, leading to relaxation. Simultaneously, as an α-adrenergic receptor antagonist, it blocks the vasoconstrictive effects of catecholamines. Finally, it promotes the release of nitric oxide from the endothelium, which activates soluble guanylate cyclase (sGC) in smooth muscle cells, further contributing to vasodilation.

Caption: this compound's signaling pathway leading to vasodilation.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in an animal model of thrombosis.

Caption: Workflow for a this compound in vivo efficacy study.

References

Application Notes and Protocols for Measuring Vintoperol Efficacy in Vasodilation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol is a vasoactive compound that has demonstrated significant vasodilatory effects, making it a person of interest in the development of therapies for cardiovascular conditions characterized by vasoconstriction and reduced blood flow. These application notes provide detailed protocols for assessing the efficacy of this compound in promoting vasodilation, with a focus on its endothelium-dependent mechanism of action. The provided methodologies cover both in vivo and ex vivo models, offering a comprehensive approach to characterizing the pharmacological profile of this compound.

Mechanism of Action: Endothelium-Dependent Vasodilation

This compound exerts its vasodilatory effects primarily through the release of endothelium-derived nitric oxide (NO)[1]. The signaling cascade is initiated by this compound stimulating endothelial cells, which in turn activate endothelial nitric oxide synthase (eNOS). eNOS produces NO, which then diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Data Presentation: Efficacy of this compound in Vasodilation

The following tables summarize the quantitative data from studies evaluating the vasodilatory effects of this compound.

Table 1: Effect of this compound on Blood Flow in the Femoral Vascular Bed of Anesthetized Dogs

| Condition | This compound Dose (mg/kg/min) | Increase in Blood Flow (%) |

| Control (Intact Endothelium) | 0.3 | 47 ± 4 |

| De-endothelialized | 0.3 | 18 ± 5 |

| Methylene Blue (10 mg/kg) | 0.3 | 24 ± 4 |

| Data from experiments on vessels of the femoral vascular bed of anesthetized dogs.[1] |

Table 2: Relaxation Effect of this compound on Isolated Rat Pulmonary Artery Rings

| Condition | This compound Concentration (M) | Relaxation of Precontracted Segments (%) |

| Control (Intact Endothelium) | 10⁻⁴ | 56 ± 5 |

| De-endothelialized | 10⁻⁴ | 21 ± 4 |

| Data from experiments on isolated rings of the rat pulmonary artery.[1] |

Table 3: Inhibition of this compound-Induced Relaxation in Vascular Rings

| Inhibitor | Concentration (M) | Level of Inhibition (%) |

| Gossypol | 2 x 10⁻⁵ | 50-100 |

| Methylene Blue | 5 x 10⁻⁵ | 50-100 |

| The level of inhibition depended on the duration of exposure to the inhibitors.[1] |

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings using an organ bath or wire myograph system.

1. Materials and Reagents

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. Freshly prepared and gassed with 95% O₂ / 5% CO₂ (pH 7.4).

-

High Potassium Chloride (KCl) Solution (60-80 mM in KHS)

-

Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction

-

Acetylcholine (ACh) to assess endothelium integrity

-

This compound stock solution

-

Inhibitors (optional): L-NAME (NOS inhibitor), Methylene Blue (guanylate cyclase inhibitor)

-

Organ bath or wire myograph system

-

Force transducer and data acquisition system

-

Dissecting microscope and surgical instruments

2. Experimental Workflow

Caption: Experimental workflow for the ex vivo vasodilation assay.

3. Detailed Procedure

-

Aortic Ring Preparation:

-

Humanely euthanize the rat according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in cold KHS.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in the organ bath chambers or on the wire myograph, filled with KHS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). Replace the KHS every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.

-

Wash the rings with KHS until they return to the baseline tension.

-

Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

-

Vasodilation Assay:

-

Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

-

Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

-

Allow the response to each concentration to stabilize before adding the next.

-

-

Mechanistic Studies (Optional):

-

To investigate the role of the NO-cGMP pathway, incubate the aortic rings with an inhibitor such as L-NAME (100 µM) or methylene blue (10 µM) for 20-30 minutes before pre-contraction with phenylephrine.

-

Repeat the cumulative addition of this compound and compare the concentration-response curves to those obtained in the absence of the inhibitor.

-

-

Data Analysis:

-

Record the tension of the aortic rings throughout the experiment.

-

Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.

-

Protocol 2: In Vivo Measurement of Blood Flow

This protocol provides a general framework for assessing the effect of this compound on blood flow in an anesthetized animal model.

1. Materials and Reagents

-

Anesthetized dogs or other suitable animal model

-

This compound solution for intra-arterial administration

-

Anesthetic agents

-

Surgical instruments for vessel cannulation

-

Blood flow probe and meter

-

Data acquisition system

2. Experimental Procedure

-

Anesthetize the animal according to an approved protocol.

-

Surgically expose the femoral artery and place a flow probe around the vessel to measure blood flow.

-

Insert a cannula into a side branch of the artery for intra-arterial administration of this compound.

-

Allow the animal to stabilize and record baseline blood flow.

-

Administer this compound intra-arterially at increasing doses (e.g., 0.01, 0.1, and 0.3 mg/kg/min for 10 minutes each)[1].

-

Continuously record blood flow during and after this compound administration.

-

To investigate the role of the endothelium, the experiment can be repeated in animals where the endothelium has been denuded (e.g., using saponin) or after administration of an inhibitor like methylene blue.

3. Data Analysis

-

Calculate the percentage change in blood flow from baseline for each dose of this compound.

-

Compare the changes in blood flow under control conditions, after de-endothelialization, and in the presence of inhibitors.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the investigation of this compound's vasodilatory efficacy. The ex vivo aortic ring assay is a powerful tool for characterizing the concentration-dependent effects and elucidating the underlying cellular mechanisms, while in vivo blood flow measurements offer a more physiologically relevant assessment of its therapeutic potential. The consistent finding that this compound's action is largely dependent on an intact endothelium and the nitric oxide signaling pathway underscores the importance of these specific assays in its evaluation.

References

Application Notes and Protocols for Investigating Vintoperol using Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vintoperol is a vasodilator agent whose mechanism of action is associated with the release of endothelium-derived nitric oxide (NO)[1]. Understanding the precise molecular targets of this compound, particularly its interaction with ion channels, is crucial for elucidating its therapeutic potential and off-target effects. Patch clamp electrophysiology is a powerful technique for directly measuring the activity of ion channels and assessing the impact of pharmacological agents like this compound in real-time[2][3].

These application notes provide a comprehensive guide for researchers utilizing patch clamp techniques to investigate the effects of this compound on ion channel function. The protocols and methodologies outlined below are designed to be adaptable to various experimental setups and cell types, enabling a thorough characterization of this compound's electrophysiological profile.

Putative Mechanism of Action and Signaling Pathway

This compound is proposed to induce vasodilation through an endothelium-dependent mechanism involving the production of nitric oxide[1]. NO, a potent signaling molecule, can directly or indirectly modulate the activity of various ion channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The putative signaling pathway is illustrated below.

References

- 1. Involvement of endothelium in vasodilating effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Rodent Studies of Vintoperol

Disclaimer: The following document provides a generalized template for application notes and protocols for in-vivo rodent studies. The compound "Vintoperol" is not found in the published scientific literature. Researchers should replace the placeholder information with their own experimental data.

Introduction